molecular formula C15H22N2O3 B10975396 2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide

2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide

Cat. No.: B10975396
M. Wt: 278.35 g/mol
InChI Key: KOVLNUZOQRQYLZ-UHFFFAOYSA-N
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Description

2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and a morpholine ring attached to the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide typically involves the reaction of 2-methoxybenzoic acid with 3-(morpholin-4-yl)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization and solvent recovery to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 2-hydroxy-N-[3-(morpholin-4-yl)propyl]benzamide.

    Reduction: Formation of 2-methoxy-N-[3-(morpholin-4-yl)propyl]benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The morpholine ring and the methoxy group play crucial roles in its binding affinity and specificity. The pathways involved may include modulation of enzyme activity, alteration of receptor signaling, and changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy group and the morpholine ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C15H22N2O3/c1-19-14-6-3-2-5-13(14)15(18)16-7-4-8-17-9-11-20-12-10-17/h2-3,5-6H,4,7-12H2,1H3,(H,16,18)

InChI Key

KOVLNUZOQRQYLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCCN2CCOCC2

Origin of Product

United States

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